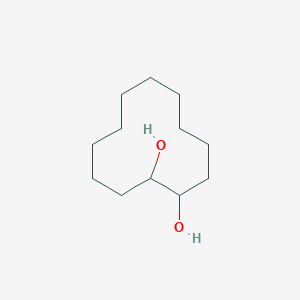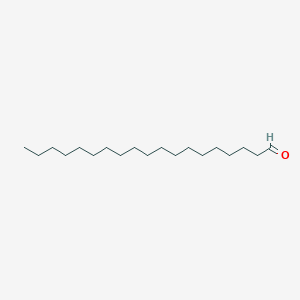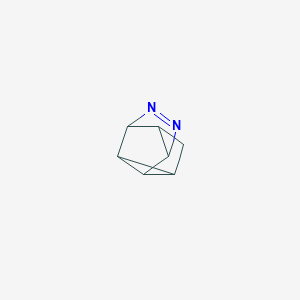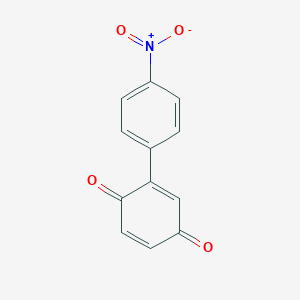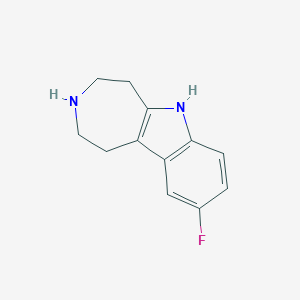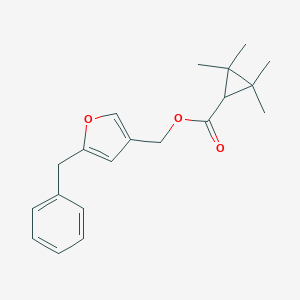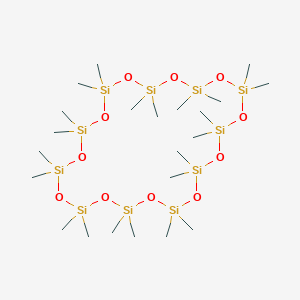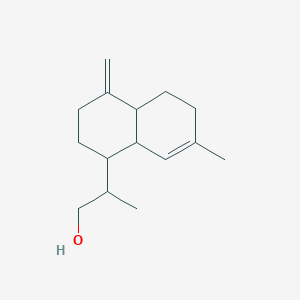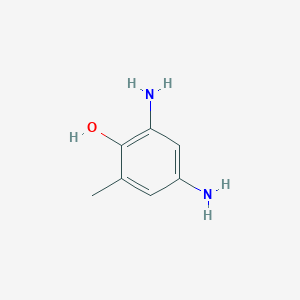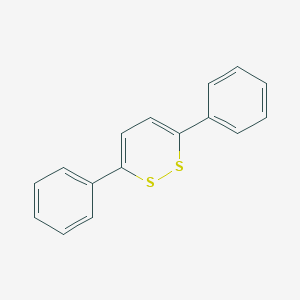
3,6-Diphenyl-1,2-dithiin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenyl-1,2-dithiin is a sulfur-containing organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the dithiin family, which is known for their unique properties and potential biological activities.
Applications De Recherche Scientifique
3,6-Diphenyl-1,2-dithiin has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have potential anticancer, antiviral, and antibacterial properties. In material science, 3,6-Diphenyl-1,2-dithiin has been studied for its potential applications in organic electronics, such as organic field-effect transistors and organic photovoltaics. In addition, this compound has been studied for its potential use as a fluorescent probe in bioimaging.
Mécanisme D'action
The mechanism of action of 3,6-Diphenyl-1,2-dithiin is not fully understood, but several studies have proposed possible mechanisms. In anticancer research, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. In antiviral research, it has been suggested that 3,6-Diphenyl-1,2-dithiin inhibits viral replication by blocking viral entry or interfering with viral RNA synthesis. Further studies are needed to fully elucidate the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
Several studies have investigated the biochemical and physiological effects of 3,6-Diphenyl-1,2-dithiin. In anticancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In antiviral research, 3,6-Diphenyl-1,2-dithiin has been shown to have potent antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,6-Diphenyl-1,2-dithiin in lab experiments include its unique properties, potential biological activities, and ease of synthesis. However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3,6-Diphenyl-1,2-dithiin. In medicinal chemistry, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its anticancer, antiviral, and antibacterial activities. In material science, further studies are needed to explore the potential applications of 3,6-Diphenyl-1,2-dithiin in organic electronics and other fields. In addition, further studies are needed to investigate the potential use of this compound as a fluorescent probe in bioimaging.
Conclusion:
In conclusion, 3,6-Diphenyl-1,2-dithiin is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique properties and potential biological activities. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,6-Diphenyl-1,2-dithiin have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to optimize its properties for specific applications.
Méthodes De Synthèse
The synthesis of 3,6-Diphenyl-1,2-dithiin can be achieved through several methods. One of the most commonly used methods is the reaction of 1,2-dithiin with phenyl lithium or phenyl magnesium bromide. Another method involves the reaction of 1,2-dithiin with benzaldehyde in the presence of a Lewis acid catalyst. The synthesis of 3,6-Diphenyl-1,2-dithiin has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Propriétés
Numéro CAS |
16212-85-4 |
|---|---|
Nom du produit |
3,6-Diphenyl-1,2-dithiin |
Formule moléculaire |
C16H12S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
3,6-diphenyldithiine |
InChI |
InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
TWFJKRAZUIJOSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
Autres numéros CAS |
16212-85-4 |
Synonymes |
3,6-diphenyldithiine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
